Journal Name:Indian Journal of Chemistry, Section A
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Composite polymer electrolytes with ionic liquid grafted-Laponite for dendrite-free all-solid-state lithium metal batteries
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2023-06-21 , DOI: 10.1039/d3sc01647a
Composite polymer electrolytes (CPEs) with high ionic conductivity and favorable electrolyte/electrode interfacial compatibility are promising alternatives to liquid electrolytes. However, severe parasitic reactions in the Li/electrolyte interface and the air-unstable inorganic fillers have hindered their industrial applications. Herein, surface-edge opposite charged Laponite (LAP) multilayer particles with high air stability were grafted with imidazole ionic liquid (IL-TFSI) to enhance the thermal, mechanical, and electrochemical performances of polyethylene oxide (PEO)-based CPEs. The electrostatic repulsion between multilayers of LAP-IL-TFSI enables them to be easily penetrated by PEO segments, resulting in a pronounced amorphous region in the PEO matrix. Therefore, the CPE-0.2LAP-IL-TFSI exhibits a high ionic conductivity of 1.5 × 10−3 S cm−1 and a high lithium-ion transference number of 0.53. Moreover, LAP-IL-TFSI ameliorates the chemistry of the solid electrolyte interphase, significantly suppressing the growth of lithium dendrites and extending the cycling life of symmetric Li cells to over 1000 h. As a result, the LiFePO4||CPE-0.2LAP-IL-TFSI||Li cell delivers an outstanding capacity retention of 80% after 500 cycles at 2C at 60 °C. CPE-LAP-IL-TFSI also shows good compatibility with high-voltage LiNi0.8Co0.1Mn0.1O2 cathodes.
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Catalytic asymmetric allylation of aldehydes with alkenes through allylic C(sp3)–H functionalization mediated by organophotoredox and chiral chromium hybrid catalysis†
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2019-01-17 , DOI: 10.1039/C8SC05677C
We describe a hybrid system that realizes cooperativity between an organophotoredox acridinium catalyst and a chiral chromium complex catalyst, thereby enabling unprecedented exploitation of unactivated hydrocarbon alkenes as precursors to chiral allylchromium nucleophiles for asymmetric allylation of aldehydes. The reaction proceeds under visible light irradiation at room temperature, affording the corresponding homoallylic alcohols with a diastereomeric ratio >20/1 and up to 99% ee. The addition of Mg(ClO4)2 markedly enhanced both the reactivity and enantioselectivity.
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Bifunctional cleavable probes for in situ multiplexed glycan detection and imaging using mass spectrometry†
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2018-12-21 , DOI: 10.1039/C8SC04642E
In situ analysis of glycans is of great significance since they mediate a range of biological activities. Aberrant changes of glycosylation are closely related to cancer onset and progression. In this work, bifunctional laser cleavable mass probes (LCMPs) were developed for in situ glycan detection from both cells and tissues using laser desorption ionization mass spectrometry (LDI-MS). Specific recognition of glycans was achieved by lectins, and inherent signal amplification was achieved by the conversion of the detection of glycans to that of mass tags which overcame the low ionization efficiency and complicated mass spectra of glycans. Multiplexed glycan profiling was easy to implement due to the simple and generic synthetic route to LCMPs and serial alternative mass tags, which offers high sensitivity, low interference and in situ detection of glycans. Moreover, as an excellent inherent matrix, LCMPs facilitated direct glycan detection from the cell surface and tissue imaging using LDI-MS. Intrinsic and fine glycan distribution in human cancer and paracancerous tissues was strictly demonstrated by MS imaging to explore the correlation between glycosylation and various cancers. This approach presented a versatile LDI-MS based platform for fast and in situ multiplexed glycan engineering, thus providing a new perspective in glycobiology and clinical diagnosis.
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Catalytic asymmetric synthesis of highly substituted pyrrolizidines†
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2012-11-13 , DOI: 10.1039/C2SC21617E
A catalytic asymmetric double (1,3)-dipolar cycloaddition reaction has been developed. Using a chiral silver catalyst, enantioenriched pyrrolizidines can be prepared in one flask from inexpensive, commercially available starting materials. The pyrrolizidine products contain a variety of substitution patterns and as many as six stereogenic centers.
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CO2-induced single-crystal to single-crystal transformations of an interpenetrated flexible MOF explained by in situ crystallographic analysis and molecular modeling†
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2019-09-06 , DOI: 10.1039/C9SC04043A
A molecular-level investigation is reported on breathing behaviour of a metal–organic framework (1) in response to CO2 gas pressure. High-pressure gas adsorption shows a pronounced step corresponding to a gate-opening phase transformation from a closed (1cp) to a large-pore (1lp) form. A plateau is observed upon desorption corresponding to narrow-pore intermediate form 1np which does not occur during adsorption. These events are corroborated by pressure-gradient differential scanning calorimetry and in situ single-crystal X-ray diffraction analysis under controlled CO2 gas pressure. Complete crystallographic characterisation facilitated a rationalisation of each phase transformation in the series 1cp → 1lp → 1np → 1cp during adsorption and subsequent desorption. Metropolis grand-canonical Monte Carlo simulations and DFT-PBE-D3 interaction energy calculations strongly underpin this first detailed structural investigation of an intermediate phase encountered upon desorption.
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Conceptual similarities between zeolites and artificial enzymes†
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2019-07-17 , DOI: 10.1039/C9SC02477H
By using a Diels–Alder (DA) reaction as a base case, we show that a pure silica zeolite acting as an entropy-trapping scaffold can be synthesized with an organic structure directing agent (OSDA) analogue of the transition state (TS) of the DA reaction. A cavity stabilization of the TS is observed with the corresponding decrease in the activation energy of the reaction. A lower enthalpy of activation and a larger decrease in entropy are obtained with the zeolite synthesized with the analogue of the DA TS when compared with other zeolitic structures. Those differences are maintained, while catalytic activity is increased, when active sites are introduced in the zeolite. The catalytic zeolitic system synthesized with the OSDA analogue of the TS shows conceptual similarities with “de novo design” of an artificial enzyme to perform DA reactions, in where a suitable scaffold of existing proteins is chosen, and computationally designed active sites able to catalyze the cycloaddition reaction are introduced.
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Cobalt-catalyzed regioselective stereoconvergent Markovnikov 1,2-hydrosilylation of conjugated dienes†
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2017-11-27 , DOI: 10.1039/C7SC04002D
We report the first stereoconvergent Markovnikov 1,2-hydrosilylation of conjugated dienes using catalysts generated from bench-stable Co(acac)2 and phosphine ligands. A wide range of E/Z-dienes underwent this Markovnikov 1,2-hydrosilylation in a stereoconvergent manner, affording (E)-allylsilanes in high isolated yields with high stereoselectivities (E/Z = >99 : 1) and high regioselectivities (b/l up to > 99 : 1). Mechanistic studies revealed that this stereoconvergence stems from a σ–π–σ isomerization of an allylcobalt species generated by the 1,4-hydrometalation of Z-dienes. In addition, a cobalt catalyst that can only catalyze the hydrosilylation of the E-isomer of an (E/Z)-diene was identified, which allows the separation of the (Z)-isomer from an isomeric mixture of (E/Z)-dienes. Furthermore, asymmetric hydrosilylation of (E)-1-aryl-1,3-dienes was studied with Co(acac)2/(R)-difluorphos and good enantioselectivities (er up to 90 : 10) were obtained.
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Conjugated macrocycles of phenanthrene: a new segment of [6,6]-carbon nanotube and solution-processed organic semiconductors†
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2013-09-23 , DOI: 10.1039/C3SC52077C
Conjugated macrocycles can be equipped with interesting functions by having polycyclic aromatic hydrocarbon (PAH) building blocks that are larger than benzene. The building block explored herein is phenanthrene, which is connected with varied linkers leading to new trimeric conjugated macrocycles (1–4). The coronal macrocycle 1, whose π-backbone is a new segment of [6,6]-carbon nanotube, is synthesized from the flat macrocycle 2 by Lewis acid-catalyzed [4 + 2] benzannulation. This suggests a new strategy to synthesize π-extended nanorings from conjugated macrocycles that are more easily accessed. As found from a comparative study with focus on self-assembly and organic semiconductor behavior, flat or nearly flat conjugated macrocycles 2–4 function as p-type organic semiconductors in solution-processed thin film transistors. Their field effect mobility as measured from as-cast films is dependent on their ability of self-aggregation in solution.
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Binding, release, and functionalization of CO2 at a nucleophilic oxo anion complex of titanium†
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2011-05-26 , DOI: 10.1039/C1SC00215E
The titanium oxo anion complex [(Et2O)2Li][OTi(N[tBu]3,5-Me2C6H3)3] ([(Et2O)2Li][1]) reacts with CO2 in diethyl ether to form the carbonate complex ([Li][O2COTi(N[tBu]3,5-Me2C6H3)3])6 ([Li][2]). The solid-state structure of complex [Li][2] is a hexamer with a hexagonal prismatic core comprised of six lithium cations bridged by the carbonate functionality. In the monomeric subunits of [Li][2], the carbonate ligand is bound κ1- to the titanium metal center and pseudo κ2- to the lithium countercation. The hexameric structure persists in benzene solutions as determined by 1H DOSY NMR techniques. The binding of CO2 in complex [Li][2] is reversible and can be effected by the introduction of the lithium sequestration reagent 12-crown-4 to diethyl ether solutions of [Li][2]. Complex [Li][2] is readily functionalized with Me3SiOS(O)2CF3 to yield the silyl carbonate complex Me3SiOC(O)OTi(N[tBu]3,5-Me2C6H3)3 (3), the solid-state structure of which is presented. Functionalization with pivaloyl chloride results in the rapid loss of CO2 and formation of the pivalate complex tBuC(O)OTi(N[tBu]3,5-Me2C6H3)3 (4).
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Conservation of direct dynamics in sterically hindered SN2/E2 reactions
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2017-11-13 , DOI: 10.1039/C7SC04415A
Nucleophilic substitution (SN2) and base-induced elimination (E2), two indispensable reactions in organic synthesis, are commonly assumed to proceed under stereospecific conditions. Understanding the way in which the reactants pre-orient in these reactions, that is its stereodynamics, is essential in order to achieve a detailed atomistic picture and control over such processes. Using crossed beam velocity map imaging, we study the effect of steric hindrance in reactions of Cl− and CN− with increasingly methylated alkyl iodides by monitoring the product ion energy and scattering angle. For both attacking anions the rebound mechanism, indicative of a direct SN2 pathway, is found to contribute to the reaction at high relative collision energies despite being increasingly hindered. An additional forward scattering mechanism, ascribed to a direct E2 reaction, also contributes at these energies. Inspection of the product energy distributions confirms the direct and fast character of both mechanisms as opposed to an indirect reaction mechanism which leads to statistical energy redistribution in the reaction complex. This work demonstrates that nonstatistical dynamics and energetics govern SN2 and E2 pathways even in sterically hindered exchange reaction systems.
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